molecular formula C7H12Cl2O2 B14415516 Chloromethyl 6-chlorohexanoate CAS No. 80418-57-1

Chloromethyl 6-chlorohexanoate

Cat. No.: B14415516
CAS No.: 80418-57-1
M. Wt: 199.07 g/mol
InChI Key: NFZSDYANLAMKQW-UHFFFAOYSA-N
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Description

Chloromethyl 6-chlorohexanoate is a chlorinated ester compound characterized by a hexanoate backbone (six-carbon chain) with a chlorine atom at the sixth carbon and a chloromethyl group (-CH₂Cl) as the ester substituent. Based on analogous compounds (e.g., Ethyl 6-chlorohexanoate , Chloromethyl 6-chloroheptanoate ), we infer the following:

  • Molecular formula: Likely C₇H₁₁Cl₂O₂ (hexanoate chain: C₆H₁₁O₂; chloromethyl group: CH₂Cl).
  • Molecular weight: Estimated ~197.07 g/mol (calculated from atomic masses).
  • Reactivity: The chloromethyl group may enhance electrophilicity, favoring nucleophilic substitution reactions compared to non-chlorinated esters.

Properties

CAS No.

80418-57-1

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

chloromethyl 6-chlorohexanoate

InChI

InChI=1S/C7H12Cl2O2/c8-5-3-1-2-4-7(10)11-6-9/h1-6H2

InChI Key

NFZSDYANLAMKQW-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)OCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 6-chlorohexanoate can be synthesized through the esterification of 6-chlorohexanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 6-chlorohexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chloromethyl 6-chlorohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl 6-chlorohexanoate involves its reactivity as an ester and a chloromethyl compound. The ester group can undergo hydrolysis, while the chloromethyl group can participate in substitution reactions. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

Ethyl 6-Chlorohexanoate (C₈H₁₅ClO₂)

Property Ethyl 6-Chlorohexanoate Chloromethyl 6-Chlorohexanoate
Molecular Weight 178.656 g/mol ~197.07 g/mol (estimated)
Ester Group Ethyl (-OCH₂CH₃) Chloromethyl (-OCH₂Cl)
Chlorine Position Sixth carbon of hexanoate chain Sixth carbon of hexanoate chain
Reactivity Less reactive ester group Higher reactivity due to -CH₂Cl
Applications Intermediate in organic synthesis Likely specialized synthesis

Key Differences :

  • The chloromethyl group in this compound increases its molecular weight by ~18.4 g/mol compared to the ethyl analog.
  • The -CH₂Cl group may render this compound more susceptible to hydrolysis or nucleophilic attack, making it useful in alkylation reactions but requiring stricter storage conditions .

Chloromethyl 6-Chloroheptanoate (C₈H₁₃Cl₂O₂)

Property Chloromethyl 6-Chloroheptanoate This compound
Chain Length Heptanoate (7-carbon chain) Hexanoate (6-carbon chain)
Molecular Weight 155.50 g/mol ~197.07 g/mol (estimated)
Chlorine Position Sixth carbon of heptanoate chain Sixth carbon of hexanoate chain

Key Differences :

  • The shorter hexanoate chain in this compound reduces its molecular weight compared to the heptanoate analog.
  • Shorter chains typically lower boiling points and increase volatility, which may influence purification methods .

Dichloroacetic Acid Hexyl Ester (C₈H₁₄Cl₂O₂)

Property Dichloroacetic Acid Hexyl Ester This compound
Chlorine Substitution Two Cl on acetate group One Cl on hexanoate chain
Ester Group Hexyl (-OCH₂CH₂CH₂CH₂CH₂CH₃) Chloromethyl (-OCH₂Cl)
Molecular Weight 155.50 g/mol ~197.07 g/mol (estimated)

Key Differences :

  • This compound’s single chlorine on the chain may prioritize alkylation over acid-driven reactions.

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